

A Comprehensive Technical Guide to Bis[(-)-pinanediolato]diboron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis[(-)-pinanediolato]diboron*

Cat. No.: B2718788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[(-)-pinanediolato]diboron is a chiral organoboron reagent that has garnered significant attention in the field of asymmetric synthesis. Its unique stereochemical properties, derived from the (-)-pinanediol ligand, make it an invaluable tool for the enantioselective introduction of boron moieties into organic molecules. This technical guide provides an in-depth overview of **Bis[(-)-pinanediolato]diboron**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in modern drug discovery and development.

Introduction

The development of stereoselective synthetic methodologies is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can profoundly impact its biological activity. Chiral boronic esters are versatile intermediates that can be transformed into a wide array of functional groups with retention of stereochemistry. **Bis[(-)-pinanediolato]diboron** has emerged as a key reagent for the asymmetric synthesis of these valuable building blocks. This guide aims to provide a comprehensive resource for researchers utilizing this powerful reagent.

Physicochemical Properties

While a specific CAS number for the enantiopure **Bis[(-)-pinanediolato]diboron** is not readily available in public databases, its racemic form, Bis(pinanediolato)diboron, is more commonly referenced. For the purpose of this guide, we will focus on the properties of the chiral reagent as described in the scientific literature. It is crucial to note that the properties of the enantiopure compound may differ slightly from the racemate.

Table 1: Physicochemical Properties of Bis(pinanediolato)diboron (Racemic)

Property	Value
Molecular Formula	C ₂₀ H ₃₂ B ₂ O ₄
Molecular Weight	358.09 g/mol
Appearance	White to off-white solid
Solubility	Soluble in many organic solvents (e.g., THF, diethyl ether, toluene)

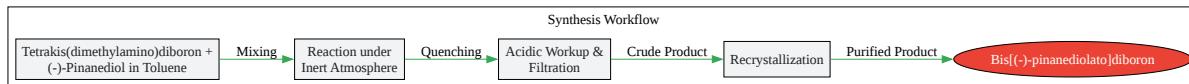
Note: Data for the specific (-)-enantiomer is limited. The data presented is for the racemic mixture and should be used as a general guideline.

Synthesis of Bis[(-)-pinanediolato]diboron

The synthesis of **Bis[(-)-pinanediolato]diboron** involves the reaction of a suitable diboron source with (-)-pinanediol. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of Bis[(-)-pinanediolato]diboron

Materials:


- Tetrakis(dimethylamino)diboron
- (-)-Pinanediol
- Anhydrous toluene
- Anhydrous diethyl ether

- Hydrogen chloride (in diethyl ether)
- Nitrogen or Argon gas for inert atmosphere
- Standard glassware for air-sensitive reactions

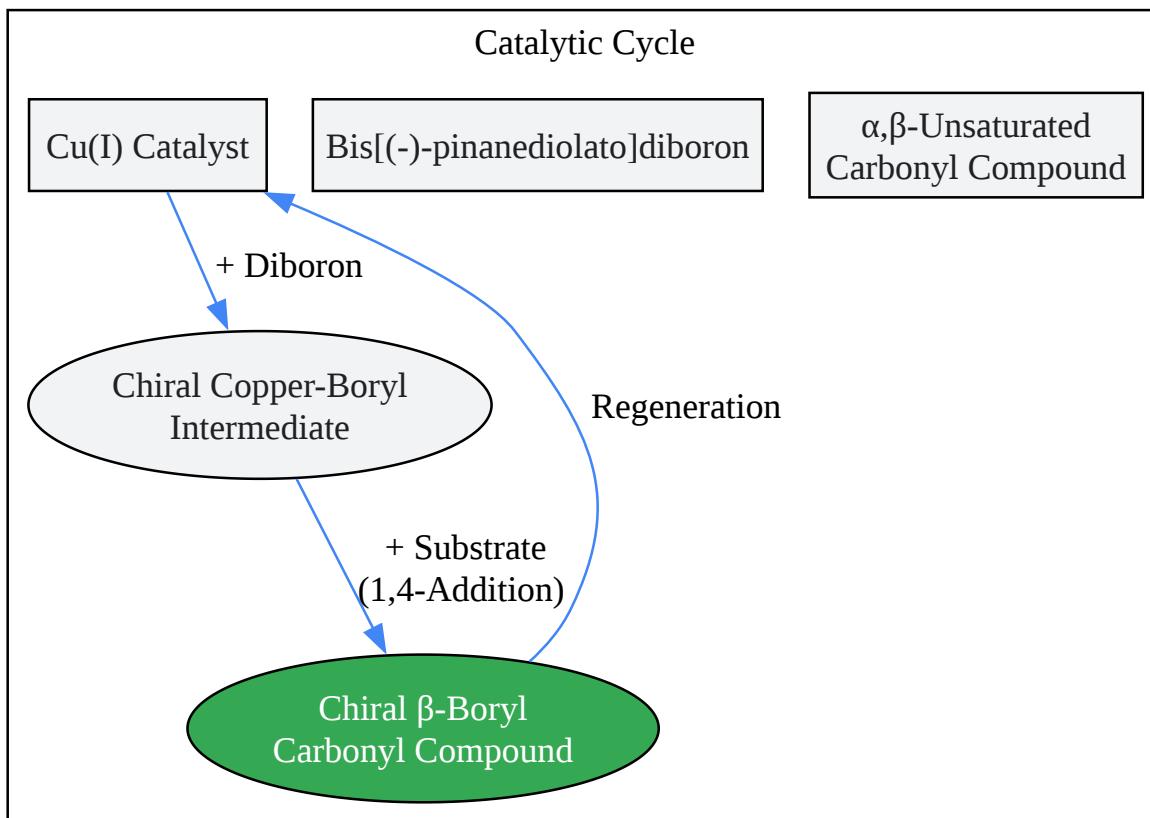
Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve tetrakis(dimethylamino)diboron in anhydrous toluene.
- In a separate flask, prepare a solution of (-)-pinanediol in anhydrous toluene.
- Slowly add the (-)-pinanediol solution to the stirred solution of tetrakis(dimethylamino)diboron at room temperature.
- After the addition is complete, cool the reaction mixture in an ice bath.
- Slowly add a solution of hydrogen chloride in diethyl ether to the reaction mixture. A white precipitate of dimethylammonium chloride will form.
- Allow the reaction to warm to room temperature and stir for several hours.
- Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the precipitate.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., pentane or hexane) to afford pure **Bis[(-)-pinanediolato]diboron** as a white solid.

Workflow for the Synthesis of **Bis[(-)-pinanediolato]diboron**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Bis[(-)-pinanediolato]diboron**.


Applications in Asymmetric Synthesis

The primary application of **Bis[(-)-pinanediolato]diboron** lies in its use as a chiral borylating agent. It is particularly effective in copper-catalyzed asymmetric borylation reactions of α,β -unsaturated compounds and in the enantioselective synthesis of chiral vicinal diamines.

Copper-Catalyzed Asymmetric Borylation

Bis[(-)-pinanediolato]diboron is a key reagent in the copper-catalyzed enantioselective 1,4-addition of a boryl group to α,β -unsaturated carbonyl compounds. This reaction provides access to chiral β -boryl carbonyl compounds, which are versatile synthetic intermediates.

Signaling Pathway for Copper-Catalyzed Asymmetric Borylation

[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for the copper-catalyzed asymmetric borylation.

Enantioselective Reductive Coupling of Imines

A notable application of chiral diboron reagents, including **Bis[(-)-pinanediolato]diboron**, is in the templated enantioselective reductive coupling of imines to produce chiral vicinal diamines. [1] This method is highly efficient and provides access to a wide range of these important structural motifs.[1]

Spectroscopic Data

Characterization of **Bis[(-)-pinanediolato]diboron** is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Representative NMR Spectroscopic Data

Nucleus	Chemical Shift (ppm)
¹ H NMR	Signals corresponding to the pinanediol backbone protons.
¹¹ B NMR	A characteristic broad signal in the region typical for tetracoordinate boron.
¹³ C NMR	Resonances for the carbon atoms of the pinanediol ligand.

Note: Specific chemical shifts will depend on the solvent and the specific batch of the compound.

Conclusion

Bis[(-)-pinanediolato]diboron is a powerful and versatile reagent for asymmetric synthesis. Its ability to introduce chirality with high enantioselectivity makes it an indispensable tool for the synthesis of complex molecules, particularly in the context of drug discovery and development. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory. As research in asymmetric catalysis continues to evolve, the applications of chiral diboron reagents like **Bis[(-)-pinanediolato]diboron** are expected to expand further, opening new avenues for the efficient construction of stereochemically rich molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bis[(-)-pinanediolato]diboron]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2718788#bis-pinanediolato-diboron-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com